Home > Products > Building Blocks P6120 > Acecainide hydrochloride
Acecainide hydrochloride - 34118-92-8

Acecainide hydrochloride

Catalog Number: EVT-257029
CAS Number: 34118-92-8
Molecular Formula: C15H24ClN3O2
Molecular Weight: 313.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acecainide hydrochloride, chemically known as N-acetylprocainamide, is a derivative of procainamide hydrochloride. [, ] It gained attention for its potential in treating ventricular arrhythmias, particularly in patients with a history of procainamide-induced lupus. [, ]

Procainamide Hydrochloride

Compound Description: Procainamide hydrochloride, also known as 4-amino-N-(2-(diethylamino)ethyl)benzamide hydrochloride, is an antiarrhythmic drug used to treat ventricular arrhythmias [, , ]. It is metabolized in the liver, and one of its metabolites is N-acetylprocainamide, which is chemically identical to acecainide hydrochloride [, ].

Relevance: Procainamide hydrochloride is structurally related to acecainide hydrochloride as it is its direct precursor. Acecainide hydrochloride is simply the acetylated form of procainamide hydrochloride. Both share a very similar structure with the main difference being the presence of an acetyl group attached to the nitrogen atom in acecainide hydrochloride [, ].

4-Amino-N-[2-(dipropylamino)ethyl]benzamide hydrochloride

Compound Description: 4-Amino-N-[2-(dipropylamino)ethyl]benzamide hydrochloride was synthesized and utilized as an internal standard in a gas-liquid chromatography (GLC) assay developed to quantify procainamide hydrochloride and acecainide hydrochloride in rat feed [].

Relevance: While not directly discussed for its biological activity, this compound shares a similar chemical backbone with both acecainide hydrochloride and procainamide hydrochloride. The differences lie in the alkyl substituents on the terminal amine group, suggesting it might belong to the same chemical class as acecainide hydrochloride [].

Source and Classification

Acecainide hydrochloride is derived from procainamide through metabolic processes in the liver, specifically via the action of the enzyme N-acetyltransferase. This compound is classified under antiarrhythmics and has been utilized in clinical settings since the mid-20th century, following the launch of procainamide in 1951 by Bristol-Myers Squibb .

Synthesis Analysis

The synthesis of acecainide hydrochloride occurs primarily through an acetylation reaction, where procainamide is converted into acecainide. The reaction involves the transfer of an acetyl group from acetyl-CoA to the amino group of procainamide, facilitated by the enzyme N-acetyltransferase.

Key Technical Details:

  • Reaction Type: Acetylation
  • Enzyme: N-acetyltransferase
  • Substrate: Procainamide
  • Product: Acecainide
  • Conditions: The specific reaction conditions such as temperature and pH are often optimized for maximum yield but are not universally standardized across all studies.
Molecular Structure Analysis

The molecular formula for acecainide hydrochloride is C15H23N3O2C_{15}H_{23}N_{3}O_{2}, with a molar mass of approximately 277.368 g/mol. The structure includes:

  • An aromatic ring system,
  • A secondary amine,
  • An acetoxy group.

Structural Characteristics:

  • Density: Approximately 1.1g/cm31.1\,g/cm^3
  • Melting Point: Ranges between 138–140 °C
  • Boiling Point: Between 465–535 °C

The three-dimensional structure can be analyzed using computational chemistry methods to understand its interactions with biological targets.

Chemical Reactions Analysis

Acecainide participates in several chemical reactions, primarily involving its metabolism and interactions within biological systems. The primary metabolic pathway includes:

  • Conversion back to procainamide in a minor proportion,
  • Deacetylation leading to various metabolites.

Relevant Parameters:

  • Deacetylation Clearance: 0.39L/h0.39\,L/h
  • Total Clearance of Acecainide: 1.38L/h1.38\,L/h
  • Excretion: Approximately 59% to 87% is excreted unchanged in urine after oral administration .
Mechanism of Action

Acecainide functions primarily as a potassium-channel blocker. It inhibits potassium channels responsible for repolarization during cardiac action potentials, thus prolonging phase 3 repolarization.

Mechanistic Insights:

  • Effect on Action Potential Duration: Increases duration and effective refractory period.
  • Clinical Implication: Useful in suppressing tachyarrhythmias caused by re-entry mechanisms.
  • QT Interval Impact: Prolongs the QT interval on electrocardiograms, which can be clinically significant .
Physical and Chemical Properties Analysis

The physical and chemical properties of acecainide hydrochloride are essential for understanding its behavior in pharmaceutical formulations:

PropertyValue
Molecular FormulaC15H23N3O2C_{15}H_{23}N_{3}O_{2}
Molar Mass277.368g/mol277.368\,g/mol
Density1.1±0.1g/cm31.1\pm 0.1\,g/cm^3
Melting Point138140°C138–140°C
Boiling Point465535°C465–535°C

These properties influence its solubility, stability, and bioavailability.

Applications

Acecainide hydrochloride is primarily used in clinical settings for managing arrhythmias. Its applications include:

  • Treatment of ventricular tachycardia,
  • Management of atrial fibrillation,
  • Use as a diagnostic tool in electrophysiological studies.

Despite its effectiveness, careful monitoring is necessary due to potential cardiac toxicity, especially in patients with renal impairment .

Historical Development and Pharmacological Classification

Evolution from Procainamide to Acecainide Hydrochloride

Procainamide, introduced in 1951 as Pronestyl by Bristol-Myers Squibb, was a cornerstone antiarrhythmic therapy for ventricular and supraventricular arrhythmias [1]. However, its clinical utility was limited by significant drawbacks: a short half-life (2.2–4.7 hours) due to rapid esterase-mediated hydrolysis and a high incidence (25–30%) of drug-induced lupus erythematosus [2] [4]. This prompted research into its major metabolite, N-acetylprocainamide (acecainide), identified in the 1970s. Acecainide hydrochloride emerged as a distinct therapeutic entity when studies revealed its unique electrophysiological properties—specifically, potassium channel blockade instead of sodium channel inhibition—classifying it as a Class III antiarrhythmic, unlike procainamide’s Class Ia activity [1] [5]. Crucially, acecainide lacked procainamide’s lupus-inducing potential because its acetylated structure prevented metabolic conversion to reactive nitroso intermediates linked to autoimmune responses [2] [4].

Table 1: Comparative Properties of Procainamide and Acecainide Hydrochloride

PropertyProcainamideAcecainide Hydrochloride
Primary ClassificationClass Ia (Na⁺ blocker)Class III (K⁺ blocker)
Bioavailability75–95%85%
Half-life2.2–4.7 hours6.8–9.6 hours
Renal Excretion50% unchanged59–87% unchanged
Lupus RiskHigh (25–30%)Negligible
Key Metabolic EnzymeNAT2, CYP2D6Non-enzymatic (renal)

Role of N-Acetyltransferase Polymorphisms in Metabolic Pathway Discovery

The metabolic conversion of procainamide to acecainide is catalyzed exclusively by hepatic N-acetyltransferase 2 (NAT2), an enzyme exhibiting genetic polymorphism. Approximately 50% of individuals are "slow acetylators" (homozygous for recessive NAT2 alleles), while 50% are "rapid acetylators" (possessing at least one dominant allele) [4] [6]. Pharmacokinetic studies revealed that slow acetylators metabolize only 12% of procainamide to acecainide, whereas rapid acetylators convert 23–33% [4]. This polymorphism profoundly influenced plasma drug dynamics:

  • Slow acetylators exhibited higher procainamide and lower acecainide concentrations, increasing lupus risk due to prolonged exposure to procainamide’s reactive metabolites [2] [6].
  • Rapid acetylators demonstrated acecainide/procainamide plasma ratios of 1.5–3.0, correlating with reduced lupus incidence but requiring combined drug monitoring due to acecainide’s additive antiarrhythmic effects [1] [5].

The discovery of this polymorphism elucidated why procainamide-induced lupus developed more slowly in rapid acetylators and underscored acecainide’s role as a therapeutically active metabolite. Consequently, pharmacogenetic screening for NAT2 status became integral to optimizing procainamide therapy and validating acecainide as a standalone agent [6].

Table 2: Metabolic Pathways of Procainamide and Acecainide

ReactionEnzymeMetaboliteSignificance
N-acetylationNAT2Acecainide (NAPA)Class III activity; non-lupusogenic
N-hydroxylationCYP2D6Procainamide hydroxylaminePrecursor to nitroso-lupus trigger
Oxidation (leukocytes)MyeloperoxidaseNitrosoprocainamideBinds histones → autoantibodies
DeacetylationAmidasesProcainamide (from acecainide)Minor pathway (<3% of acecainide clearance)
Renal ExcretionUnchanged procainamide/acecainidePrimary elimination route for both compounds

Properties

CAS Number

34118-92-8

Product Name

Acecainide hydrochloride

IUPAC Name

4-acetamido-N-[2-(diethylamino)ethyl]benzamide;hydrochloride

Molecular Formula

C15H24ClN3O2

Molecular Weight

313.82 g/mol

InChI

InChI=1S/C15H23N3O2.ClH/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19;/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19);1H

InChI Key

IYEWBJUCJHKLHD-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C.Cl

Solubility

Soluble in DMSO

Synonyms

Acecainide
Acecainide Hydrochloride
Acecainide Monohydrochloride
Acetylprocainamide
Hydrochloride, Acecainide
Monohydrochloride, Acecainide
N Acetylprocainamide
N-Acetylprocainamide

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.